7,13-Bis-O-(triethylsilyl) Baccatin III
Overview
Description
7,13-Bis-O-(triethylsilyl) Baccatin III, also known as this compound, is a useful research compound. Its molecular formula is C43H66O11Si2 and its molecular weight is 815.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Synthesis
- Hydrogenation and Deacylation: Baccatin III, when treated with platinum, converts to its hexahydro derivative. Deacylation of the 7-triethylsilyl derivative is achieved with methoxide ion, leading to various acylated products, useful in synthesis studies (Samaranayake, Neidigh, & Kingston, 1993).
- Synthesis of Derivatives: Efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described, highlighting its utility in creating novel compounds (Ahn, Vander Velde, & Georg, 2002).
- Rearrangement Studies: 7-triethylsilyl baccatin III undergoes skeletal rearrangement under specific conditions, resulting in novel taxane structures, which is significant for understanding taxane chemistry (Yu & Liu, 1997).
Synthesis of Taxol Analogues
- Creation of Taxol Analogues: The compound has been utilized in the synthesis of new taxanes and analogues, expanding the scope of anticancer agents (Battaglia et al., 2005).
- Biologically Active Derivatives: Novel taxol analogues synthesized from 7-triethylsilyl baccatin III showed activity in microtubule assembly assays and cytotoxicity against cancer cells, demonstrating its potential in cancer research (Georg, Cheruvallath, Himes, & Mejillano, 1992).
Advanced Chemical Studies
- Chemoselective Reactions: Studies have shown that 7,13-diacetyl baccatin III can undergo chemoselective debenzoylation, leading to novel taxane structures with potential biological activities (Farina & Huang, 1992).
- Radioactive Labeling: The compound has been used in the synthesis of radioactively labeled taxol, useful for biological and pharmacological studies (Taylor, Thornton, Tallent, & Kepler, 1993).
Mechanism of Action
Baccatin III, which is a component of 7,13-Bis(triethylsilyl)baccatin III, works by inhibiting the enzyme tubulin. Tubulin is responsible for the assembly and disassembly of microtubules in cells. By inhibiting tubulin, Baccatin III prevents microtubule assembly and disassembly, which can lead to the disruption of cellular processes.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel
Cellular Effects
It is known that its parent compound, baccatin III, has cytotoxic properties and can inhibit cell proliferation .
Molecular Mechanism
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Temporal Effects in Laboratory Settings
It is known to be a stable compound at room temperature .
Metabolic Pathways
It is known to be an intermediate in the synthesis of the antitumor agent Paclitaxel .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O11Si2/c1-13-55(14-2,15-3)53-31-25-43(48)38(51-39(47)30-22-20-19-21-23-30)36-41(12,37(46)35(50-28(8)44)34(27(31)7)40(43,10)11)32(54-56(16-4,17-5)18-6)24-33-42(36,26-49-33)52-29(9)45/h19-23,31-33,35-36,38,48H,13-18,24-26H2,1-12H3/t31-,32-,33+,35+,36-,38-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYAQPUKLNVRCJ-NVCFCFSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O11Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451543 | |
Record name | 7,13-Bis(triethylsilyl)baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150541-99-4 | |
Record name | 7,13-Bis(triethylsilyl)baccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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